molecular formula C18H28N2O4 B2889851 2-(4-ETHOXYPHENOXY)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]ACETAMIDE CAS No. 1421450-26-1

2-(4-ETHOXYPHENOXY)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]ACETAMIDE

Cat. No.: B2889851
CAS No.: 1421450-26-1
M. Wt: 336.432
InChI Key: YFWQUIZWDCBKBE-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide is a high-purity chemical compound designed for research applications. This synthetic small molecule features a piperidine core substituted with a 2-methoxyethyl group and an acetamide linker connected to a 4-ethoxyphenoxy moiety. This specific molecular architecture is characteristic of compounds investigated for their potential biological activity and is provided for research use only. Compounds with structural similarities, particularly those featuring the N-(piperidin-4-yl)acetamide scaffold, have demonstrated significant research value in medicinal chemistry. For instance, such structures have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a pharmacological target for treating pain and inflammatory diseases . Other analogs have been characterized as selective serotonin 2A receptor inverse agonists, indicating potential for central nervous system research . The presence of the 2-methoxyethyl substitution on the piperidine nitrogen may influence the compound's physicochemical properties, such as solubility and lipophilicity, which can be critical for pharmacokinetic optimization in drug discovery research . Researchers can utilize this compound as a building block for synthetic chemistry, a reference standard in analytical studies, or a lead compound for investigating new biological targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For comprehensive handling instructions, safety data, and technical specifications, please refer to the available Safety Data Sheet.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-3-23-16-4-6-17(7-5-16)24-14-18(21)19-15-8-10-20(11-9-15)12-13-22-2/h4-7,15H,3,8-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWQUIZWDCBKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHOXYPHENOXY)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]ACETAMIDE typically involves multiple steps, including the preparation of intermediate compounds. The process begins with the synthesis of 4-ethoxyphenol, which is then reacted with epichlorohydrin to form 4-ethoxyphenoxy-2,3-epoxypropane. This intermediate is further reacted with 1-(2-methoxyethyl)piperidine to yield the final product, this compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHOXYPHENOXY)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-ETHOXYPHENOXY)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-ETHOXYPHENOXY)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The table below compares the target compound with structurally related acetamide derivatives:

Compound Name Substituents on Piperidine/Amide Molecular Formula Molecular Weight (g/mol) Therapeutic Use/Application Key Structural Differences
2-(4-Ethoxyphenoxy)-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide (Target) 4-Ethoxyphenoxy, 2-methoxyethyl Not explicitly provided (Inferred: ~C20H29N2O4) ~367.5 (estimated) Likely pharmaceutical intermediate Reference compound for comparison
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () Phenylpropanamide, methoxymethyl C16H24N2O2 276.38 Pharmaceutical intermediate Phenylpropanamide substituent vs. ethoxyphenoxy
Goxalapladib () Trifluoromethylbiphenyl, naphthyridine C40H39F5N4O3 718.80 Atherosclerosis treatment Fluorinated aromatic systems, naphthyridine core
N-(2-Methoxyethyl)-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]acetamide () Pyridinylethyl, methoxyethyl C17H27N3O2 305.42 Not specified Pyridine ring vs. ethoxyphenoxy
N-(2-Methoxyethyl)-N-(1-[2-(2-thienyl)ethyl]piperidin-4-yl)acetamide () Thienylethyl, methoxyethyl C16H26N2O2S 310.45 Not specified Thiophene ring vs. ethoxyphenoxy

Functional and Pharmacological Insights

Substituent Effects on Bioactivity: The ethoxyphenoxy group in the target compound likely enhances lipophilicity compared to phenylpropanamide () or pyridine/thiophene substituents (). This could improve membrane permeability but may reduce aqueous solubility. Goxalapladib () incorporates a trifluoromethylbiphenyl group and a naphthyridine core, which are associated with enhanced metabolic stability and high-affinity binding to phospholipase A2 enzymes in atherosclerosis. The target compound lacks these fluorinated motifs, suggesting divergent therapeutic targets.

Piperidine Modifications :

  • The 2-methoxyethyl group on the piperidine nitrogen is a conserved feature across multiple analogs (–5). This moiety may optimize pharmacokinetics by balancing solubility and blood-brain barrier penetration.

Heterocyclic vs. In contrast, the ethoxyphenoxy group in the target compound may engage in hydrophobic interactions or act as a steric hindrance element.

Research Findings and Implications

  • : The phenylpropanamide analog demonstrates the role of aromatic amides in modulating intermediate reactivity during drug synthesis. Its lack of ethoxy groups may limit its utility in targets requiring extended hydrophobic interactions.
  • : Goxalapladib’s clinical success in atherosclerosis highlights the importance of fluorinated aromatic systems for target engagement and durability. The target compound’s ethoxyphenoxy group may offer a less metabolically stable but more tunable alternative.
  • –5: Heterocyclic substituents (pyridine, thiophene) in these analogs suggest versatility in scaffold design for neurological or anti-inflammatory applications. The target compound’s ethoxyphenoxy group could provide a novel binding profile for unexplored targets.

Biological Activity

2-(4-Ethoxyphenoxy)-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide, also known by its IUPAC name N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-ethoxyphenoxy)acetamide, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H28N2O4C_{18}H_{28}N_{2}O_{4}, with a molecular weight of approximately 336.4 g/mol. The compound features a piperidine ring, an ethoxyphenoxy group, and an acetamide functional group, which contribute to its unique properties and biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₈N₂O₄
Molecular Weight336.4 g/mol
CAS Number953931-52-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Intermediate : Starting from 4-piperidone, the piperidine ring is synthesized.
  • Introduction of the Methoxyethyl Group : Alkylation reactions using 2-methoxyethyl chloride introduce the methoxyethyl group.
  • Attachment of the Ethoxyphenoxy Group : Etherification reactions using 4-ethoxyphenol facilitate the attachment of the ethoxyphenoxy group.
  • Formation of the Acetamide Linkage : The final acetamide linkage is formed through acylation reactions with acetic anhydride or acetyl chloride.

Biological Activity

Research has indicated that this compound exhibits significant biological activities, particularly in antimicrobial and antifungal domains.

Antimicrobial Activity

Studies have shown that derivatives of this compound demonstrate effectiveness against various pathogenic bacteria and fungi. For instance:

  • Bacterial Inhibition : The compound has been evaluated for its inhibitory effects on Gram-positive and Gram-negative bacteria, showing promising results in reducing bacterial growth.
  • Antifungal Properties : It has also been tested against Candida species, indicating potential as an antifungal agent.

The biological activity of this compound may involve:

  • Receptor Binding : The compound may interact with specific receptors or enzymes in microbial cells, disrupting their normal function.
  • Signal Transduction Modulation : It could modulate signaling pathways critical for microbial survival and proliferation.

Case Studies

Several studies have reported on the biological evaluation of similar compounds:

  • Study on Piperidine Derivatives : A study published in ResearchGate explored various piperidine derivatives, including those similar to our compound, highlighting their potential as therapeutic agents due to their diverse biological activities .
  • X-ray Characterization and Evaluation : Another research focused on the synthesis and characterization of related compounds, providing insights into structure-activity relationships that could inform future studies on this compound .

Q & A

Q. What guidelines govern the use of this compound in preclinical studies to ensure reproducibility?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies. Document synthetic protocols (CAS, batch numbers) and characterization data (NMR/IR spectra) in supplementary materials. Independent replication by third-party labs mitigates bias .

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